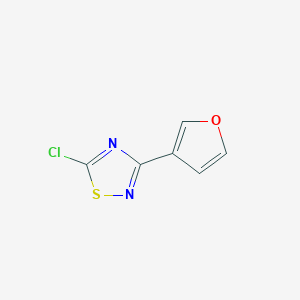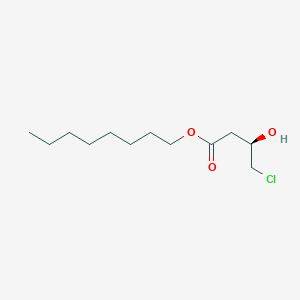
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-methoxy-1,3-benzothiazole, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.
科学的研究の応用
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The carbamate moiety may also contribute to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-Iodo-4-methoxy-1-nitrobenzene: Shares the methoxy and iodine groups but differs in the presence of a nitro group instead of a carbamate.
Benzimidazole derivatives: Similar heterocyclic structure but with different functional groups and biological activities.
Imidazole-containing compounds: Another class of heterocycles with distinct chemical properties and applications.
Uniqueness
Methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, methoxy group, and carbamate moiety makes it a versatile compound for various scientific and industrial purposes.
References
特性
分子式 |
C10H9IN2O3S |
|---|---|
分子量 |
364.16 g/mol |
IUPAC名 |
methyl N-(7-iodo-4-methoxy-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9IN2O3S/c1-15-6-4-3-5(11)8-7(6)12-9(17-8)13-10(14)16-2/h3-4H,1-2H3,(H,12,13,14) |
InChIキー |
YAOPVMHNKVCZDZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)I)SC(=N2)NC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














